molecular formula C19H22FN3O2 B2854982 N-(4-Fluorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2380069-07-6

N-(4-Fluorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide

Cat. No. B2854982
CAS RN: 2380069-07-6
M. Wt: 343.402
InChI Key: SDSFYUNBSCOPGY-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide, commonly known as FP1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. FP1 is a piperidine-based compound that exhibits unique chemical properties, making it an ideal candidate for drug development and research.

Mechanism of Action

The mechanism of action of FP1 involves its ability to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. By inhibiting these enzymes, FP1 can increase the levels of neurotransmitters, such as acetylcholine and dopamine, in the brain, leading to improved cognitive function and mood.
Biochemical and Physiological Effects:
FP1 has been shown to exhibit several biochemical and physiological effects, including improved cognitive function, enhanced memory retention, and reduced inflammation. Additionally, FP1 has been demonstrated to possess significant antioxidant properties, which can protect cells from oxidative damage and reduce the risk of various diseases, such as cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using FP1 in lab experiments is its unique chemical properties, which make it an ideal candidate for drug development and research. Additionally, FP1 exhibits potent inhibitory activity against several enzymes, making it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of using FP1 in lab experiments is its relatively high cost and limited availability, which can make it challenging to obtain for research purposes.

Future Directions

There are several future directions for research into FP1, including its potential applications in the treatment of various neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, researchers can explore the use of FP1 in the development of novel drugs for the treatment of cancer and cardiovascular disease. Finally, further studies can be conducted to investigate the safety and efficacy of FP1 in humans, which can pave the way for its use in clinical settings.
Conclusion:
In conclusion, FP1 is a chemical compound that exhibits unique chemical properties and has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. FP1 has been extensively studied for its potential applications in the treatment of various diseases, including neurodegenerative diseases, cancer, and cardiovascular disease. Although there are some limitations to using FP1 in lab experiments, its unique properties make it a valuable tool for drug development and research.

Synthesis Methods

The synthesis of FP1 involves several steps, including the reaction of 4-fluoroaniline with 2-methylpyridine-4-carboxaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with piperidine-1-carboxylic acid chloride to yield FP1.

Scientific Research Applications

FP1 has been extensively studied for its potential applications in the field of medicinal chemistry. Researchers have demonstrated that FP1 exhibits potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, FP1 has been shown to possess significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(4-fluorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-14-11-18(8-9-21-14)25-13-15-3-2-10-23(12-15)19(24)22-17-6-4-16(20)5-7-17/h4-9,11,15H,2-3,10,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSFYUNBSCOPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide

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